Cyclopropanecarboxylic acid, 1-(4-nitrophenyl)-, methyl ester
Overview
Description
“Cyclopropanecarboxylic acid, 1-(4-nitrophenyl)-, methyl ester” is a chemical compound with the molecular formula C10H9NO4 . It is a derivative of cyclopropanecarboxylic acid, where the carboxylic acid group is esterified with a 4-nitrophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxylic acid ester group, which is further attached to a 4-nitrophenyl group . The molecular weight of the compound is 207.1828 .Scientific Research Applications
1. Structural Analysis and Conformation
The structure and conformation of closely related compounds to Cyclopropanecarboxylic Acid, 1-(4-Nitrophenyl)-, Methyl Ester have been a subject of research. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has been determined using X-ray methods, revealing insights into the spatial arrangement of the molecule and its chemical behavior (Korp, Bernal, & Fuchs, 1983).
2. Insecticidal Activity
Research has been conducted on the insecticidal properties of compounds similar to this compound. Esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid, which share a structural resemblance, have shown significant insecticidal activity (Burt et al., 1974).
3. Amino Acid Synthesis
The compound has been involved in research focusing on amino acid synthesis. A study demonstrated the nucleophilic ring opening of Aryl 1-Nitro-1-cyclopropanecarboxylate, leading to new principles in amino acid synthesis (Vettiger & Seebach, 1990).
4. Synthesis of Spiro Compounds
The synthesis of spiro compounds involving this compound analogues has been researched. These syntheses involve diastereoselective cyclopropanation reactions and provide a pathway to novel chemical structures (Yong et al., 2007).
5. Ring-Opening Reactions
Research has also focused on the ring-opening reactions of esters of 2-arylcyclopropanecarboxylic acids. These reactions have been utilized to create aryl-substituted isoxazoles and dihydroisoxazoles, demonstrating the compound's versatility in organic synthesis (Kadzhaeva et al., 2009).
properties
IUPAC Name |
methyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBRUNXCRWCZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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